N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine
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Overview
Description
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine is a synthetic compound with the molecular formula C23H25NO4 and a molecular weight of 379.46 g/mol It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenylalanine backbone, and a 4-methylphenyl ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine typically involves multiple steps, starting with the protection of the amino group of D-phenylalanine using a Boc group. . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the ethynyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and solvents depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the phenyl or ethynyl positions.
Scientific Research Applications
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of peptide-based drugs or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and phenyl groups can facilitate binding to these targets, potentially modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-[2-(4-methylphenyl)ethynyl]-L-phenylalanine: The L-isomer of the compound, which may exhibit different biological activity.
N-Boc-4-[2-(4-methoxyphenyl)ethynyl]-D-phenylalanine: A similar compound with a methoxy group instead of a methyl group, potentially altering its reactivity and interactions.
N-Boc-4-[2-(4-chlorophenyl)ethynyl]-D-phenylalanine: A derivative with a chlorine substituent, which can affect its chemical properties and applications.
Uniqueness
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to serve as a versatile building block in synthetic chemistry and a valuable tool in biological research.
Properties
IUPAC Name |
(2R)-3-[4-[2-(4-methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)15-20(21(25)26)24-22(27)28-23(2,3)4/h5-8,11-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAJQICNGHOTIF-HXUWFJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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